3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylsulfanyl)phenyl group and at the 2-position with a 3-fluorobenzamide moiety.
Properties
IUPAC Name |
3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-13-7-3-5-11(9-13)15-19-20-16(22-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSSKZZYJDDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The starting materials often include 3-fluoroaniline and 3-(methylsulfanyl)benzoic acid, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired oxadiazole ring. The final step involves coupling the oxadiazole derivative with benzoyl chloride under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, typically involving the reaction of hydrazides with carboxylic acids or their derivatives.
Scientific Research Applications
3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biological Activity
3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H15F N4O2S
- Molecular Weight : 342.37 g/mol
The structural features include a fluorinated benzamide linked to a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | <10 | |
| Similar oxadiazole derivatives | Jurkat (T-cell leukemia) | <5 |
The mechanism of action may involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound's potential antimicrobial activity has been evaluated against various bacterial strains. Preliminary results indicate that it may possess moderate antibacterial properties.
These findings suggest that the compound could be further explored as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substitutions on the phenyl ring and the oxadiazole moiety significantly influence biological activity. For example:
- Fluorine Substitution : Enhances lipophilicity and may improve cell membrane permeability.
- Methylsulfanyl Group : Contributes to increased potency against specific cancer cell lines.
Research indicates that modifications at the 5-position of the oxadiazole ring can lead to enhanced activity against cancer cells while maintaining selectivity towards normal cells.
Case Studies
- In Vivo Efficacy : In a rodent model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as an effective therapeutic agent in oncology.
- Mechanistic Studies : Molecular docking studies have shown that the compound interacts with key proteins involved in cancer progression, suggesting a multifaceted mechanism of action that warrants further investigation.
Comparison with Similar Compounds
Structural Analogues in Antifungal Research
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole-benzamide scaffold but differ in substituents (Table 1). Both showed antifungal activity comparable to fluconazole in standardized assays .
Enzyme Inhibition and Heterocyclic Variations
Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) demonstrated strong inhibition of human carbonic anhydrase II (hCA II) via interactions with key amino acids (e.g., Thr199, Gln92) . The ethylthio (SC₂H₅) group in 6a, compared to the target compound’s methylsulfanyl (SCH₃), suggests that minor alkyl chain modifications could modulate enzyme affinity. The fluorine atom in the target’s benzamide may further enhance binding through polar interactions.
Antiviral Activity in Thiadiazole/Triazole Analogs
N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide ([11] in ) exhibited an EC₅₀ of 31.4 μM against Influenza A H3N2 . While the target compound contains an oxadiazole instead of a thiadiazole, the shared benzamide and methylsulfanyl groups highlight the importance of sulfur-containing substituents in antiviral activity. The oxadiazole’s rigidity may improve metabolic stability compared to thiadiazoles.
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. In contrast, LMM5’s methoxy group (electron-donating) could favor binding to hydrophobic targets .
- Sulfur-Containing Groups : Methylsulfanyl (SCH₃) and ethylthio (SC₂H₅) groups improve lipophilicity, which correlates with membrane permeability and bioavailability. The smaller SCH₃ group in the target compound may reduce steric hindrance compared to SC₂H₅ in 6a .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
